Beraprost

説明

Beraprost is a pharmaceutical drug used in several Asian countries, including Japan and South Korea, as a vasodilator and antiplatelet agent . It is classified as a prostacyclin analog and has been studied for the treatment of pulmonary hypertension and for use in avoiding reperfusion injury .

Synthesis Analysis

Beraprost synthesis has been described in several studies. A modular and stereoselective total synthesis of the antiplatelet drug beraprost was achieved in only 8 steps from a key enal-lactone . Another study described an efficient and straightforward synthesis of beraprost sodium with dicyclopentadiene as a starting material .

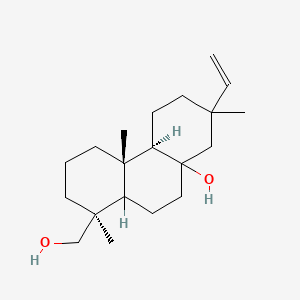

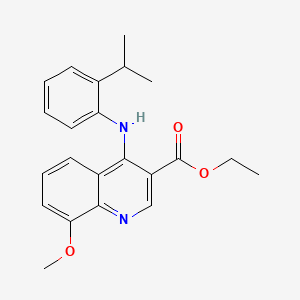

Molecular Structure Analysis

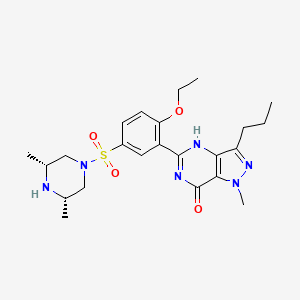

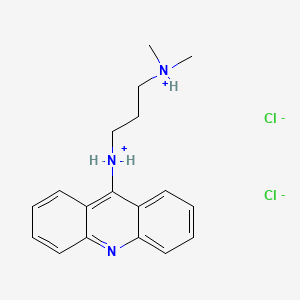

Beraprost has a complex molecular structure. Its molecular formula is C24H30O5 and its molar mass is 398.499 g/mol . The structure includes a cyclopenta[b]benzofuran ring system .

Chemical Reactions Analysis

Beraprost acts by binding to prostacyclin membrane receptors, ultimately inhibiting the release of Ca2+ from intracellular storage sites . This reduction in the influx of Ca2+ has been postulated to cause relaxation of the smooth muscle cells and vasodilation .

Physical And Chemical Properties Analysis

Beraprost sodium is the organic sodium salt of beraprost . It is used in the treatment of chronic arterial occlusive disease and primary pulmonary hypertension in Japan . Its molecular formula is C24H29NaO5 and its molar mass is 420.47 g/mol .

科学的研究の応用

Pharmacology and Therapeutic Efficacy

Beraprost sodium, a stable, orally active prostacyclin analogue, is known for its vasodilatory, antiplatelet, and cytoprotective effects. Its mechanism involves binding to prostacyclin membrane receptors, reducing the influx of Ca2+ which causes relaxation of smooth muscle cells and vasodilation. This drug has been evaluated for its efficacy in treating peripheral arterial disease, including Buerger's disease and arteriosclerosis obliterans, showing improvements in ulcer size, pain reduction, and sensation of cold in extremities. Additionally, beraprost has been assessed in patients with intermittent claudication, demonstrating significant increases in pain-free and absolute walking distances. However, its effectiveness in these patients is not consistently supported across all studies (Melian & Goa, 2002).

Pulmonary Arterial Hypertension (PAH)

Beraprost has shown promise in treating PAH, as evidenced in randomized, double-blind, placebo-controlled trials. It improved exercise capacity and symptoms in patients with PAH, particularly in those with primary pulmonary hypertension. The drug was associated with increases in 6-min walking distance and reductions in Borg dyspnea index. Despite not significantly changing cardiopulmonary hemodynamics and NYHA functional class, beraprost presents a beneficial option, especially considering its oral administration compared to intravenous prostacyclin therapies (Galiè et al., 2002).

Anti-inflammatory Effects

Beraprost's impact on polymorphonuclear leukocytes (PMNs) indicates potential anti-inflammatory properties. It effectively inhibited PMN chemotaxis and suppressed superoxide anion production, suggesting a role in mitigating inflammatory responses. This action is mediated through the elevation of intracellular cAMP levels and inhibition of Ca2+ mobilization in PMNs, aligning with the effects of prostacyclin (Kainoh Mie et al., 1990).

Vascular Cell Adhesion Molecule-1 (VCAM-1) Expression

In the context of type 2 diabetes mellitus and atherosclerosis, beraprost was found to significantly decrease tumor necrosis factor-alpha-induced VCAM-1 expression in vascular endothelial cells. It also repressed monocytoid cell adhesion, indicating a role in reducing atherosclerotic processes. In a study involving diabetic patients, beraprost treatment led to lower circulating VCAM-1 levels and a reduced progression of carotid arterial intima-media thickness, suggesting its potential in mitigating atherosclerosis progression in diabetic patients (Goya et al., 2003).

特性

IUPAC Name |

4-[2-hydroxy-1-[(E)-3-hydroxy-4-methyloct-1-en-6-ynyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b][1]benzofuran-5-yl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O5/c1-3-4-7-15(2)19(25)13-12-17-20(26)14-21-23(17)18-10-5-8-16(24(18)29-21)9-6-11-22(27)28/h5,8,10,12-13,15,17,19-21,23,25-26H,6-7,9,11,14H2,1-2H3,(H,27,28)/b13-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTPOHARTNNSRSR-OUKQBFOZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCC(C)C(C=CC1C(CC2C1C3=CC=CC(=C3O2)CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC#CCC(C)C(/C=C/C1C(CC2C1C3=CC=CC(=C3O2)CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Cyclopenta(b)benzofuran-5-butanoic acid, 2,3,3a,8b-tetrahydro-2-hydroxy-1-(3-hydroxy-4-methyl-1-octen-6-ynyl)- | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(ethylamino)-5-oxooxolan-2-yl]-2-hydroxy-N-[1-(8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl)-3-methylbutyl]acetamide](/img/structure/B1666729.png)